6-Chloro-3-(4-fluorobenzoyl)chromen-4-one
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Overview
Description
6-Chloro-3-(4-fluorobenzoyl)chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-fluorobenzoyl)chromen-4-one typically involves the reaction of 6-chloro-4H-chromen-4-one with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-fluorobenzoyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different halogen atoms.
Scientific Research Applications
6-Chloro-3-(4-fluorobenzoyl)chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-fluorobenzoyl)chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one
- 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one
- 6-chloro-3-(4-bromobenzoyl)-4H-chromen-4-one
Uniqueness
6-Chloro-3-(4-fluorobenzoyl)chromen-4-one is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications.
Properties
Molecular Formula |
C16H8ClFO3 |
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Molecular Weight |
302.68g/mol |
IUPAC Name |
6-chloro-3-(4-fluorobenzoyl)chromen-4-one |
InChI |
InChI=1S/C16H8ClFO3/c17-10-3-6-14-12(7-10)16(20)13(8-21-14)15(19)9-1-4-11(18)5-2-9/h1-8H |
InChI Key |
NAMZMKBWIMQZSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)F |
Origin of Product |
United States |
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